molecular formula C13H23NO3 B8626493 tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate

tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate

Cat. No.: B8626493
M. Wt: 241.33 g/mol
InChI Key: OSMRWYUPMDKOMI-UHFFFAOYSA-N
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Description

tert-Butyl N-cyclohexyl-N-(2-oxoethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclohexyl group, and an oxoethyl group attached to a carbamate moiety. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with cyclohexylamine and an oxoethyl group donor. One common method involves the use of tert-butyl chloroformate as the tert-butyl group donor and cyclohexylamine as the amine source. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-cyclohexyl-N-(2-oxoethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or cyclohexyl group is replaced by other functional groups[][3].

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-cyclohexyl-N-(2-oxoethyl)carbamate is used as a building block in the synthesis of various organic compounds. It is employed in the preparation of complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a protecting group for amines. It helps in the selective modification of biomolecules and the synthesis of peptides and proteins .

Medicine: The compound is investigated for its potential use in drug development. It serves as a precursor for the synthesis of bioactive molecules with therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate involves its role as a protecting group in organic synthesis. The compound forms stable carbamate linkages with amines, protecting them from unwanted reactions. The tert-butyl group can be selectively removed under mild acidic conditions, allowing for the controlled release of the protected amine .

Comparison with Similar Compounds

    tert-Butyl N-(2-oxoethyl)carbamate: Similar structure but lacks the cyclohexyl group.

    tert-Butyl N-cyclohexylcarbamate: Similar structure but lacks the oxoethyl group.

    Cyclohexyl N-(2-oxoethyl)carbamate: Similar structure but lacks the tert-butyl group.

Uniqueness: tert-Butyl N-cyclohexyl-N-(2-oxoethyl)carbamate is unique due to the presence of all three functional groups (tert-butyl, cyclohexyl, and oxoethyl) in its structure. This combination imparts specific chemical properties and reactivity, making it a versatile building block in organic synthesis .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3

InChI Key

OSMRWYUPMDKOMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC=O)C1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 40 g (0.119 mole) of BOC-CYCLOHEXYLGLYCINE, O,N-DIMETHYLHYDROXAMIDE in 550 ml Et2O was cooled in ice and 148 ml (0.148 mole) of a 1M solution of LiAlH4 in Et2O added over 0.5 hour. After an additional 15 minutes, the mixture was treated cautiously with 28 g of KHSO4 in 100 ml H2O. The mixture was filtered through Celite and washed with 10% citric acid and saturated NaHCO3. After drying the solvent was removed under reduced pressure to give the crude BOC-CYCLOHEXYLGLYCINAL. The material was used immediately in the following reaction. ##STR175##
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40 g
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550 mL
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28 g
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100 mL
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